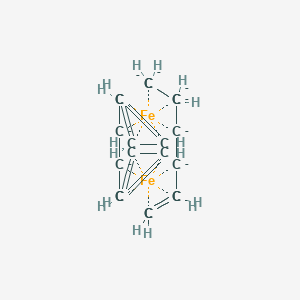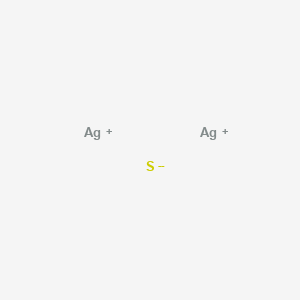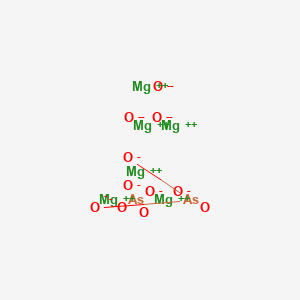
D-Ribofuranose, 1,5-bis(dihydrogen phosphate)
Übersicht
Beschreibung
D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as D-ribose 1,5-bisphosphate, is a molecule with the formula C5H12O11P2 . It belongs to the class of organic compounds known as pentose phosphates, which are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . It is a natural intermediate involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism .
Molecular Structure Analysis
The molecular structure of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) consists of a ribofuranose (a type of sugar) molecule that is substituted by two phosphate groups . The average mass of the molecule is 310.090 Da .Physical And Chemical Properties Analysis
The molecule has a density of 2.0±0.1 g/cm3, a boiling point of 719.2±70.0 °C at 760 mmHg, and a flash point of 388.8±35.7 °C . It has 11 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Fundamental Metabolite
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is a fundamental metabolite produced by all living cells . It plays a crucial role in various metabolic processes that occur in cells .
Component of Nucleic Acids
This compound is an essential component of nucleic acids, forming the basis for genetic information storage and flow . It is involved in encoding genetic information and cellular catalysis, suggesting its essential role in the origins of life .
Role in Catalytic Processes
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is involved in numerous catalytic processes, including chemical energy production and storage . In these processes, it serves as cofactors or coribozymes .
Synthesis of Oligonucleotides
This compound can be used to synthesize oligonucleotides bearing dR H by the standard phosphoramidite solid-phase method . It is linked to a solid support (controlled pore glass resin) and used in the synthesis of chemically modified small interfering RNAs (siRNAs) possessing dR H at their 3′-overhang regions .
Biosynthesis of Histidine, Tryptophan, and Nucleotides
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is a key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It is involved in the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) .
Role in the Origin of Life
The universal function of this compound in encoding genetic information and cellular catalysis strongly suggests its essential role in the origins of life . It is believed to have played a significant role in the evolution of life, from the RNA-based World(s), toward the life we observe today .
Wirkmechanismus
Target of Action
D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as Ribose-1,5-diphosphate, interacts with several targets. It acts as a substrate for Hypoxanthine-guanine phosphoribosyltransferase and Orotate phosphoribosyltransferase . These enzymes play crucial roles in the biosynthesis of purine and pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
Ribose-1,5-diphosphate interacts with its targets by serving as a substrate. For instance, it is used by Anthranilate phosphoribosyltransferase , which catalyzes the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) . This reaction is a key step in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Biochemical Pathways
Ribose-1,5-diphosphate is involved in several biochemical pathways. It plays a significant role in the Pentose Phosphate Pathway , Pyrimidine Metabolism , and Purine Metabolism . These pathways are crucial for the production of nucleotides and amino acids, which are essential for cell growth and division .
Result of Action
The action of Ribose-1,5-diphosphate results in the production of essential biomolecules. It contributes to the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . These molecules are critical for various cellular functions, including protein synthesis, DNA replication, and energy production.
Eigenschaften
IUPAC Name |
[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFZMYJJHWUPN-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252223 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14689-84-0 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14689-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose-1,5-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) and how was it discovered?
A1: D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as ribose 1,5-bisphosphate, was discovered as a potential cofactor in the conversion of ribose 5-phosphate to ribose 1-phosphate. [] This reaction is catalyzed by the enzyme phosphoribomutase, which is essential for nucleotide biosynthesis. Research identified an enzyme, phosphoribokinase, in Pseudomonas saccharophila that specifically catalyzes the formation of ribose 1,5-bisphosphate from ribose 5-phosphate and ATP. [] This finding suggests that ribose 1,5-bisphosphate plays a regulatory role in controlling the availability of ribose 1-phosphate for nucleotide biosynthesis.
Q2: What is known about the synthesis of D-Ribofuranose, 1,5-bis(dihydrogen phosphate)?
A2: While a specific enzymatic synthesis pathway has been observed in Pseudomonas saccharophila, [] a general chemical synthesis method for α-D-ribose 1,5-diphosphate and other sugar diphosphates has been developed. [] This method involves phosphorylating the fully acetylated sugar 6-phosphate (5-phosphate in the case of D-ribose) at the anomeric carbon atom using crystalline phosphoric acid. The resulting diphosphate derivative is then deacetylated with alkali, and the excess phosphoric acid is removed by precipitation. The final product is isolated using ion exchange chromatography. []
Q3: How was the structure of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) confirmed?
A3: Several methods were used to characterize the synthesized α-D-ribose 1,5-diphosphate: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)





